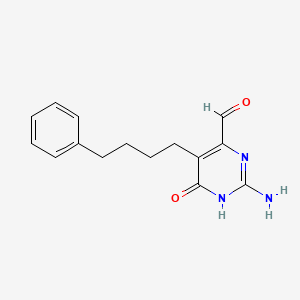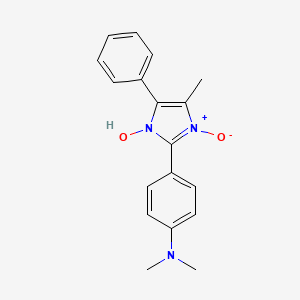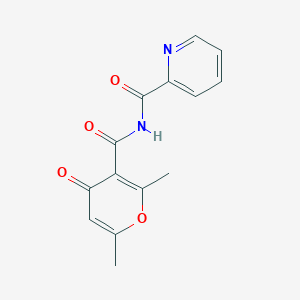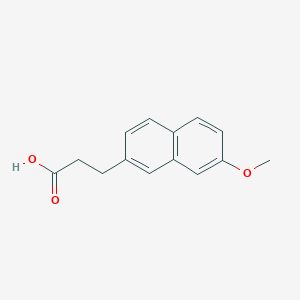
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring, which is further substituted with a fluorine atom. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid typically involves the reaction of 4-fluoro-1,3-benzoxazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the synthesis process.
化学反応の分析
Types of Reactions: (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols, along with appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
科学的研究の応用
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many of its applications, including its use as a reagent in organic synthesis and as a sensor in biological systems .
類似化合物との比較
- (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid
- (4-(2-Benzoxazolyl)phenyl)boronic acid
Comparison: Compared to other similar compounds, (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a benzoxazole ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain chemical reactions and applications .
特性
分子式 |
C7H5BFNO3 |
|---|---|
分子量 |
180.93 g/mol |
IUPAC名 |
(4-fluoro-1,3-benzoxazol-2-yl)boronic acid |
InChI |
InChI=1S/C7H5BFNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3,11-12H |
InChIキー |
XUAQMZWRAVIXAL-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC2=C(O1)C=CC=C2F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



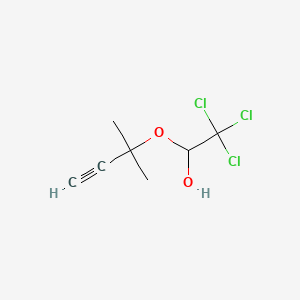
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
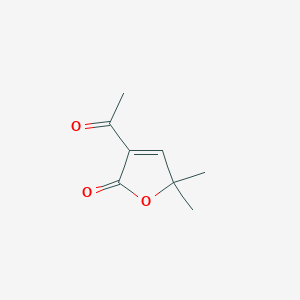

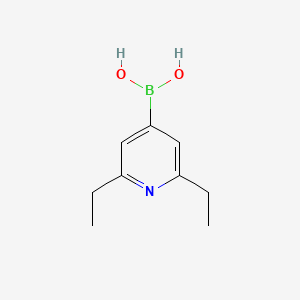
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
